5-Chloro-3-methylthiophene-2-carboxylicacid
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Overview
Description
5-Chloro-3-methylthiophene-2-carboxylicacid is an organic compound with the molecular formula C6H5ClO2S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Chloro-3-methylthiophene-2-carboxylicacid can be synthesized starting from 2-chlorothiophene. The process involves a Friedel-Crafts acylation reaction with trichloroacetyl chloride in the presence of aluminum trichloride to form 2-trichloroacetyl-5-chlorothiophene. This intermediate is then subjected to liquid alkali hydrolysis to yield the target compound .
Industrial Production Methods
In industrial settings, the synthesis of methyl 5-chloro-thiophene-2-carboxylic acid typically follows similar routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-methylthiophene-2-carboxylicacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide or ammonia under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiophene derivatives.
Scientific Research Applications
5-Chloro-3-methylthiophene-2-carboxylicacid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 5-chloro-thiophene-2-carboxylic acid depends on its specific application. In medicinal chemistry, its derivatives may interact with various molecular targets, such as enzymes or receptors, to exert their effects. For example, some derivatives may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-thiophenecarboxylic acid: A closely related compound with similar chemical properties and applications.
2,5-Dichlorothiophene-3-carboxylic acid:
3-Methyl-2-thiophenecarboxylic acid: A methyl-substituted thiophene derivative used in various chemical reactions.
Uniqueness
5-Chloro-3-methylthiophene-2-carboxylicacid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications. Its combination of a methyl ester and a chlorine substituent on the thiophene ring makes it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C6H5ClO2S |
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Molecular Weight |
176.62 g/mol |
IUPAC Name |
5-chloro-3-methylthiophene-2-carboxylic acid |
InChI |
InChI=1S/C6H5ClO2S/c1-3-2-4(7)10-5(3)6(8)9/h2H,1H3,(H,8,9) |
InChI Key |
NELGVVDDIWKCLC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1)Cl)C(=O)O |
Origin of Product |
United States |
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